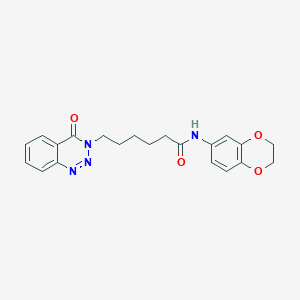
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide is a synthetic organic compound that belongs to the class of benzodioxins and benzotriazines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the benzodioxin ring through cyclization reactions.
- Introduction of the benzotriazinyl group via nucleophilic substitution or other suitable methods.
- Coupling of the benzodioxin and benzotriazinyl intermediates to form the final hexanamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
Similar compounds may include other benzodioxins and benzotriazines with varying substituents. Examples include:
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- 6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoic acid
Uniqueness
The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
生物活性
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies that elucidate its pharmacological potential.
Chemical Structure and Synthesis
The molecular formula of this compound is C23H21N3O4S, with a molecular weight of approximately 435.5 g/mol. The compound features a complex structure that includes a benzodioxin moiety and a benzotriazine derivative, which are known for their diverse biological activities.
Synthesis Overview:
The synthesis typically involves multi-step organic reactions:
- Formation of the Benzodioxin Ring: Cyclization of catechol derivatives with dihalides under basic conditions.
- Synthesis of Benzotriazine: Condensation reactions involving appropriate amines and carbonyl compounds.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Case Study: A series of pyrazole derivatives were tested against Mycobacterium tuberculosis, revealing IC50 values ranging from 1.35 to 2.18 μM for the most potent compounds . This suggests potential efficacy against tuberculosis.
Anti-inflammatory Properties
The compound's structural components suggest it may possess anti-inflammatory properties. Similar compounds have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6:
- Research Findings: Compounds derived from similar scaffolds demonstrated up to 85% inhibition of TNF-α at concentrations around 10 μM .
Cytotoxicity and Selectivity
Evaluations of cytotoxicity on human cell lines (e.g., HEK-293) indicate that many derivatives are non-toxic at therapeutic concentrations:
- Findings: Most active compounds in studies were found to be non-toxic to human cells while exhibiting significant antimicrobial activity .
Data Table: Biological Activity Overview
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c26-20(22-15-9-10-18-19(14-15)29-13-12-28-18)8-2-1-5-11-25-21(27)16-6-3-4-7-17(16)23-24-25/h3-4,6-7,9-10,14H,1-2,5,8,11-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBRPQLJUSBTJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














